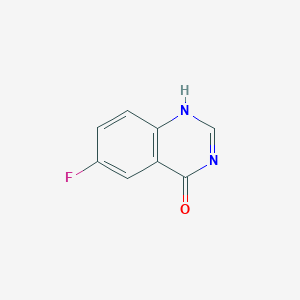

6-fluoro-1H-quinazolin-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSMZAHKVXOYLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1F)C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 6 Fluoro 1h Quinazolin 4 One

Established Synthetic Routes to the Quinazolin-4-one Core

The construction of the fundamental quinazolin-4-one ring system is the cornerstone of synthesizing derivatives like 6-fluoro-1H-quinazolin-4-one. Several reliable and versatile methods have been developed for this purpose.

Cyclocondensation reactions are among the most traditional and widely used methods for assembling the quinazolin-4-one core. A prominent example is the Niementowski quinazoline (B50416) synthesis, which involves the thermal condensation of an anthranilic acid with an amide. wikipedia.org In the synthesis of the unsubstituted quinazolin-4-one, anthranilic acid is heated with an excess of formamide (B127407), which serves as both the reagent and solvent, leading to the formation of the heterocyclic ring through the cleavage of two water molecules. wikipedia.orggeneris-publishing.com

The general mechanism proceeds via the initial formation of an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final quinazolinone product. While effective, classical Niementowski reactions often require high temperatures and long reaction times. nih.gov Modern adaptations have employed microwave irradiation to significantly accelerate the reaction, reducing the time from hours to minutes and often improving yields. nih.govijarsct.co.in For instance, the reaction of anthranilic acids with formamide under microwave conditions can be achieved using solid supports like montmorillonite (B579905) K-10 clay, providing the desired products in excellent yields. nih.gov

| Reaction | Key Reagents | Conditions | Advantage |

| Niementowski Synthesis | Anthranilic Acid, Formamide | Thermal (e.g., 130-135°C) | Well-established, direct |

| Microwave-Assisted Niementowski | Anthranilic Acid, Formamide, Solid Support (e.g., Montmorillonite K-10) | Microwave Irradiation | Reduced reaction time, improved yields |

Multi-component reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex molecular scaffolds like quinazolin-4-ones. nih.gov These reactions combine three or more starting materials in a single, one-pot procedure, offering high atom economy and operational simplicity. nih.gov Various MCR strategies have been developed for the quinazolinone core, often involving the domino assembly of reactants to form multiple C-N bonds in a sequential manner. [4 (from first search)]

A common MCR approach might involve the reaction of an isatoic anhydride, an amine, and an aldehyde. [8 (from first search)] Another strategy utilizes arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives. [4 (from first search)] In this latter case, an N-arylnitrilium intermediate is first formed, which then undergoes sequential nucleophilic addition and cyclization with the aniline derivative to construct the quinazolin-4-one ring. [4 (from first search)] The efficiency and convergence of MCRs make them highly attractive for generating libraries of substituted quinazolinones for drug discovery.

A transition-metal-free approach to the quinazolin-4-one ring involves a base-promoted Nucleophilic Aromatic Substitution (SNAr) reaction followed by an intramolecular cyclization. [2 (from first search), 5 (from first search)] This method typically uses ortho-halobenzamides, particularly ortho-fluorobenzamides, as starting materials, which react with amides in the presence of a base. [2 (from first search), 9 (from first search)]

The reaction is often promoted by a strong base such as cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. [2 (from first search), 6 (from first search)] The proposed mechanism involves an initial SNAr reaction where the amide nitrogen displaces the ortho-fluorine atom of the benzamide (B126) to form a diamide (B1670390) intermediate. [2 (from first search)] This intermediate then undergoes a base-promoted intramolecular nucleophilic addition followed by dehydration to afford the final quinazolin-4-one product. [2 (from first search)] This one-pot protocol is efficient for producing both 2-substituted and 2,3-disubstituted quinazolin-4-ones. [5 (from first search)]

Introduction of the Fluoro Substituent at Position 6 during Synthesis

The synthesis of this compound is most directly and commonly achieved by employing a starting material that already contains the fluorine atom at the desired position. The key precursor for this strategy is 2-amino-5-fluorobenzoic acid , also known as 5-fluoroanthranilic acid. chemdad.comsigmaaldrich.com This compound incorporates the fluorine atom into the benzene (B151609) ring at the position that will become the 6-position of the final quinazolinone heterocycle.

This pre-fluorinated precursor can be readily utilized in the established synthetic routes described previously. For example, applying the Niementowski synthesis by reacting 2-amino-5-fluorobenzoic acid with formamide directly yields this compound. generis-publishing.comnih.govchemdad.com This approach ensures complete regioselectivity for the fluorine substituent without the need for potentially harsh and non-selective late-stage fluorination reactions on the pre-formed quinazolinone ring. 2-Amino-5-fluorobenzoic acid itself can be prepared from 4-fluoroaniline (B128567) through a multi-step process involving condensation, cyclization to a 5-fluoro-isatin intermediate, and subsequent oxidative cleavage. google.com

Advanced Catalytic Systems in the Synthesis of this compound

Modern synthetic chemistry has introduced advanced catalytic systems to enhance the efficiency, scope, and sustainability of quinazolinone synthesis. Palladium-catalyzed reactions, in particular, have become indispensable for forming C-C and C-N bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds. [29 (from first search), 37 (from first search)] While not typically used to construct the core quinazolinone ring, it is an exceptionally valuable tool for the synthesis of substituted derivatives, including those at the 6-position. This strategy involves the reaction of a halogenated quinazolinone with an organoboron compound (such as a boronic acid or its ester) in the presence of a palladium catalyst and a base. [29 (from first search)]

For the synthesis of 6-aryl- or 6-alkyl-quinazolin-4-ones, a common precursor would be 6-bromo-1H-quinazolin-4-one. The bromine atom at the 6-position can be selectively coupled with a wide variety of boronic acids. [34 (from first search)] The reaction is catalyzed by a palladium complex, such as [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and requires a base, like sodium carbonate, to activate the organoboron species for transmetalation. [21 (from first search)] This methodology provides a modular and highly versatile route to a vast array of 6-substituted quinazolinones.

| Component | Example | Role in Reaction |

| Aryl Halide | 6-Bromo-1H-quinazolin-4-one | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner, source of the new substituent |

| Palladium Catalyst | Pd(dppf)Cl₂ | Facilitates oxidative addition, transmetalation, and reductive elimination |

| Base | Na₂CO₃ or K₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Toluene/Water or Dioxane | Solubilizes reactants and catalyst |

Phase Transfer Catalysis in N-Alkylation and other Transformations

Phase Transfer Catalysis (PTC) represents a potent methodology for the N-alkylation of the this compound scaffold, offering significant advantages in terms of reaction efficiency, selectivity, and environmental compatibility. This technique facilitates the reaction between reactants located in different phases (typically a solid or aqueous phase and an organic phase) through the addition of a phase-transfer catalyst, which is often a quaternary ammonium (B1175870) salt. The catalyst transports the nucleophile (the deprotonated quinazolinone) from the solid/aqueous phase into the organic phase where it can react with the alkylating agent.

Studies on the quinazolinone core have unequivocally established that under classical two-phase conditions—utilizing a solid base like an alkali metal carbonate and an aprotic solvent—alkylation with alkyl halides occurs regioselectively at the 3-N position. juniperpublishers.com This selectivity is crucial for the synthesis of specific 3-substituted-6-fluoro-1H-quinazolin-4-one derivatives.

The general mechanism involves the deprotonation of the N-H bond of the quinazolinone by a solid base (e.g., potassium carbonate). The resulting anion forms an ion pair with the lipophilic cation of the phase-transfer catalyst (e.g., tetrabutylammonium). This ion pair is soluble in the organic solvent and can readily react with an alkyl halide to yield the N-alkylated product. The catalyst is then regenerated to continue the catalytic cycle.

Research on related quinazolinone structures highlights the practical application of this method. For instance, the N-alkylation of 2-propyl-4(3H)-quinazolin-4-one has been successfully carried out using tetrabutylammonium (B224687) benzoate (B1203000) (TBAB) as a catalyst, often in combination with microwave irradiation to accelerate the reaction. nih.gov Similarly, tetrabutylammonium bromide (TBABr) has been effectively used as a catalyst for the alkylation of other quinazolinone derivatives. researchgate.net These examples underscore the versatility of PTC in modifying the quinazolinone skeleton, a strategy directly applicable to this compound.

The table below summarizes representative conditions for PTC-mediated N-alkylation of quinazolinone scaffolds based on published research.

| Starting Material | Alkylating Agent | Catalyst | Base | Solvent | Yield (%) |

| Quinazolin-4-one | Ethyl 6-bromohexanoate | (Implied PTC) | K₂CO₃ | DMF | 85% |

| 6,7-dimethoxyquinazolin-4-one | Benzyl (B1604629) chloride | (Implied PTC) | Cs₂CO₃ | Not Specified | 82% |

| 2-Mercaptoquinazolin-4(3H)-one | Ethyl bromide | TBABr | K₂CO₃ | Dioxane | (Not Specified) |

| 2-propyl-4(3H)-quinazolin-4-one | Various | TBAB | Not Specified | Not Specified | (Not Specified) |

Optimization of Reaction Conditions and Yields in this compound Production

The efficient production of this compound is contingent upon the careful optimization of reaction conditions to maximize yield and purity while minimizing reaction time and environmental impact. Key strategies for optimization include the adoption of one-pot procedures, the use of microwave-assisted synthesis, and the rational selection of catalysts and solvents.

The choice of catalyst and solvent system is also critical. While traditional methods may rely on harsh conditions, modern approaches explore milder and more sustainable alternatives. Various acid and base-catalyzed methods have been developed for the construction of the quinazolinone ring. frontiersin.org For instance, trifluoroacetic acid (TFA) has been used to promote the reaction between anthranilamides and ketoalkynes under oxidant-free conditions. frontiersin.org Furthermore, utilizing environmentally benign solvents like water, where feasible, aligns with the principles of green chemistry and can simplify product work-up. researchgate.net

The following table provides a comparative overview of different synthetic conditions and their impact on the yield of the quinazolinone core.

| Starting Materials | Method | Key Conditions | Yield (%) |

| Anthranilic acid, Acetic anhydride, Ammonia | Microwave-Assisted, Solid Phase | Optimized time, temp, support amount | 80% |

| Anthranilic acid, Phenylcyanamide | One-Pot, Dimroth Rearrangement | Chlorotrimethylsilane, NaOH/EtOH/H₂O | 76% |

| 2-aminobenzamide, Aldehydes | Organocatalysis | p-sulfonic acid calix nih.govarene, Water | Moderate to Excellent |

| Anthranilic acid, Chloroacetyl chloride, Aniline, Amine | One-Pot, Microwave-Assisted | K₂CO₃, EtOH, 150 °C | (Not Specified, but efficient) |

By systematically evaluating these parameters—reaction design (one-pot vs. multi-step), energy source (conventional vs. microwave), and the catalyst/solvent system—the synthesis of this compound can be significantly optimized for both laboratory-scale research and potential large-scale production.

Structural Modifications and Derivatization Strategies for the 6 Fluoro 1h Quinazolin 4 One Scaffold

Rational Design Principles for Derivatization

The derivatization of the 6-fluoro-1H-quinazolin-4-one scaffold is largely guided by rational design principles aimed at optimizing interactions with specific biological targets. A primary strategy involves structure-activity relationship (SAR) studies, which systematically alter substituents at key positions (notably C-2 and N-3) to map the chemical space required for desired activity. nih.gov This approach allows for a step-by-step optimization of a lead compound. nih.gov For instance, in designing inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR), the design process is based on identifying key pharmacophoric features: a core scaffold for binding to the hinge region of the enzyme, a hydrophobic group to occupy a hydrophobic pocket, and a hydrophilic fragment that extends into a solvent-accessible area. nih.gov

Functional Group Incorporations and Substitution Patterns

The N-3 position of the quinazolinone ring is a frequent site for modification, as substituents at this position can significantly influence the compound's steric and electronic properties, thereby affecting its biological activity. SAR explorations have shown that a variety of groups can be introduced at this position. nih.gov For example, while polar groups like hydroxyethyl (B10761427) and bulky aliphatic groups such as tert-butyl have been investigated, they have not always resulted in improved potency in certain inhibitor classes. nih.gov Conversely, the introduction of aromatic moieties, such as a biphenylyl group, has also been explored, though not always with favorable outcomes. nih.gov In other contexts, the incorporation of a benzyl (B1604629) group at the N3 position has been a successful strategy. acs.org The synthesis of N-3 substituted derivatives often involves the condensation of corresponding o-anthranilamides with aldehydes. nih.gov

Table 1: Examples of Substituents at the N-3 Position of the Quinazolinone Scaffold This table is generated based on data from related quinazolinone scaffolds and illustrates derivatization strategies applicable to the this compound core.

| Substituent | Rationale/Observation | Source |

| Hydroxyethyl | Introduction of a polar group. | nih.gov |

| tert-Butyl | Introduction of a bulky, non-polar group. | nih.gov |

| Biphenylyl | Introduction of a large aromatic moiety. | nih.gov |

| Benzyl | Incorporation of a flexible aromatic group. | acs.org |

The C-2 position is another critical site for derivatization, with substitutions here directly impacting the molecule's interaction with target binding sites. A wide array of moieties has been introduced at this position to explore the SAR. nih.gov These include various alkyl and cycloalkyl groups; for instance, replacing a phenyl ring with a cyclopentyl group has been shown to improve potency in some cases, whereas cyclopropyl (B3062369) substitution led to a decrease. nih.gov The introduction of different alkyl groups, such as sec-butyl, resulted in more potent compounds compared to isopropyl or tert-butyl substitutions. nih.gov

Furthermore, flexible groups like a benzyl moiety have proven beneficial, and additional small alkyl substitutions on this benzyl group can further enhance activity. nih.gov Styryl and vinyl groups have also been incorporated, leveraging the unique properties of α,β-unsaturated ketones. ptfarm.pl The synthesis to achieve these modifications often involves reacting an intermediate with various aldehydes in refluxing acetic acid. acs.org

Table 2: Examples of Moieties Substituted at the C-2 Position of the Quinazolinone Scaffold This table is generated based on data from related quinazolinone scaffolds and illustrates derivatization strategies applicable to the this compound core.

| Moiety Class | Specific Examples | Source |

| Cycloalkyl | Cyclopentyl, Cyclohexyl, Cyclopropyl | nih.gov |

| Alkyl | Isopropyl, tert-Butyl, sec-Butyl | nih.gov |

| Arylalkyl | Benzyl, Styryl | nih.gov |

| Unsaturated | Vinyl | ptfarm.pl |

While the parent scaffold is fluorinated at position 6, the introduction of additional halogens at other positions, particularly C-8, represents a key strategy for modulating activity. Structure-activity relationship studies have indicated that incorporating a chlorine atom at the C-8 position can affect the compound's properties. nih.gov The design and synthesis of derivatives such as 6,8-dichloro-4-oxoquinazolin-3(4H)-yl compounds have been pursued to explore the impact of di-halogenation on the benzene (B151609) ring portion of the scaffold. nih.gov This strategic placement of halogens can influence factors such as lipophilicity and the molecule's ability to form halogen bonds with target proteins, potentially leading to enhanced potency and selectivity. However, it is noted that substitutions at certain positions, like C-7, are not always well-tolerated and can lead to decreased activity. acs.org

Replacing or appending aromatic and heterocyclic rings is a common and effective strategy to diversify the this compound scaffold and explore new binding interactions. At the C-2 position, a phenyl ring has been replaced with larger aromatic systems like naphthyl, or with various five- and six-membered heteroaromatic rings including thienyl, pyridyl, and pyrazolyl. nih.gov This approach, however, can sometimes lead to a significant decrease in potency depending on the target. nih.gov

Beyond the C-2 position, heterocyclic systems have been incorporated elsewhere on the scaffold. For example, the introduction of a furan (B31954) ring to form 2-furylquinazolinone derivatives has been reported. ptfarm.pl More complex modifications include the fusion or linking of pyrazole (B372694) and hydrazone moieties, which are known pharmacophores, to the quinazolinone core to create hybrid molecules. mdpi.com Similarly, the introduction of a benzo[d]thiazole scaffold at the 6-position has been investigated as a bioisosteric replacement for other fused ring systems. acs.org These modifications significantly expand the chemical diversity of the scaffold, allowing for the exploration of novel interactions with biological targets.

Methodological Advancements in Derivatization

The synthesis of this compound derivatives has benefited from numerous methodological advancements, enabling more efficient and diverse library generation. Traditional methods often involve the condensation of anthranilic acids with reagents like formamide (B127407) or the cyclization of intermediates in refluxing acetic acid. acs.orgnuu.uz

More advanced and efficient protocols have been developed. One-pot, multi-component reactions are increasingly utilized, such as a three-step sequential reaction involving acylation of an anthranilic acid, followed by treatment with an aniline (B41778) and a subsequent reaction with another amine, often accelerated by microwave heating. nih.govrsc.org This removes the need for intermediate purification. nih.gov Metal-catalyzed cross-coupling reactions are also pivotal. For instance, Pd-catalyzed Sonogashira cross-coupling reactions have been used to introduce alkyne functionalities. nih.gov

Other modern synthetic strategies include the Aza-Wittig reaction for the formation of the quinazolinone ring system. nih.gov Copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines provides another novel and highly efficient route. rsc.org Furthermore, environmentally friendly, metal- and catalyst-free oxidative procedures have been developed, which utilize readily available starting materials like o-aminobenzamides and styrenes. mdpi.com These varied synthetic methodologies provide chemists with a robust toolbox for the efficient and versatile derivatization of the this compound scaffold.

Precursor and Intermediate Transformations in the Development of this compound Analogs

The synthesis of this compound analogs relies on a series of strategic transformations involving key precursors and intermediates. The primary building block for this scaffold is typically a fluorine-substituted anthranilic acid derivative, which undergoes various reactions to form the core quinazolinone structure and allow for diverse functionalization.

A foundational precursor for introducing the 6-fluoro substitution is 2-amino-5-fluorobenzoic acid. chemdad.com Its synthesis often starts from 4-fluoroaniline (B128567). One common pathway involves the condensation of 4-fluoroaniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to produce an N-(4-fluorophenyl)-2-(hydroxyimino)acetamide intermediate. This intermediate is then cyclized in concentrated sulfuric acid to yield 5-fluoro-1H-indole-2,3-dione, which is subsequently oxidized with hydrogen peroxide under alkaline conditions to give the desired 2-amino-5-fluorobenzoic acid. google.com Another route involves the reaction of 4-fluoroaniline with trichloroacetyl chloride, followed by treatment with sodium methoxide (B1231860) and subsequent hydrolysis to yield the final product. nih.gov

The transformation of these precursors into the quinazolinone core involves several cyclization strategies. The choice of method dictates the substitution pattern on the final analog, particularly at the C2 and N3 positions. A common and direct method is the reaction of 2-amino-5-fluorobenzoic acid with formamide at elevated temperatures, which leads to the formation of the unsubstituted this compound. researchgate.net

For the development of substituted analogs, 2-amino-5-fluorobenzoic acid is often first converted into a more reactive intermediate, such as 2-amino-5-fluorobenzamide. This intermediate can then undergo cyclocondensation with a variety of reagents. For instance, reaction with aldehydes, catalyzed by agents like p-toluenesulfonic acid, can yield 2-substituted-2,3-dihydro-4(1H)-quinazolinones, which can be subsequently oxidized to the corresponding 4(3H)-quinazolinones. ekb.egorganic-chemistry.org

Modern synthetic approaches often utilize ortho-halobenzamides for constructing the quinazolinone ring. A transition-metal-free synthesis involves the base-promoted SNAr (Nucleophilic Aromatic Substitution) reaction of ortho-fluorobenzamides with amides, which is followed by an intramolecular cyclization to yield 2,3-disubstituted quinazolin-4-ones. nih.govacs.org This one-pot protocol is efficient and allows for the introduction of diverse substituents at both the C2 and N3 positions depending on the choice of the reacting amide. nih.gov

Another key intermediate is 5-fluoro-isatoic anhydride, derived from 2-amino-5-fluorobenzoic acid. This intermediate readily reacts with various nucleophiles. For example, its reaction with amidoximes, catalyzed by iron(III) chloride, provides an efficient route to 2-substituted 6-fluoro-quinazolin-4(3H)-ones. organic-chemistry.org Similarly, a three-component reaction between 5-fluoro-isatoic anhydride, a primary amine, and an aldehyde or ketone can be employed to generate a library of diverse quinazolinone analogs. acs.org

The derivatization of the this compound scaffold is largely achieved through the careful selection of precursors and the transformation of key intermediates. The following tables summarize some of the pivotal transformations.

Table 1: Synthesis of the Key Precursor 2-amino-5-fluorobenzoic acid

| Starting Material | Key Intermediates | Reagents | Final Product |

| 4-fluoroaniline | N-(4-fluorophenyl)-2-(hydroxyimino)acetamide; 5-fluoro-1H-indole-2,3-dione | 1. Chloral hydrate, Hydroxylamine hydrochloride2. Concentrated H₂SO₄3. H₂O₂, NaOH | 2-amino-5-fluorobenzoic acid google.com |

| 4-fluoroaniline | 1-(2-amino-5-fluorophenyl)-2,2,2-trichloroethanone; Methyl-2-amino-5-fluorobenzoate | 1. Trichloroacetyl chloride, AlCl₃2. Sodium methoxide3. Lithium hydroxide | 2-amino-5-fluorobenzoic acid nih.gov |

Table 2: Key Intermediate Transformations for the Synthesis of this compound Analogs

| Precursor/Intermediate | Reactant(s) | Key Transformation | Resulting Scaffold |

| 2-amino-5-fluorobenzoic acid | Formamide | Condensation and Cyclization | This compound researchgate.net |

| 2-amino-5-fluorobenzamide | Aldehydes | Cyclocondensation | 2-Substituted-6-fluoro-2,3-dihydroquinazolin-4(1H)-one ekb.eg |

| 2-fluoro-benzamide derivative | Amides | SNAr Reaction and Cyclization | 2,3-Disubstituted-quinazolin-4(3H)-one nih.gov |

| 5-fluoro-isatoic anhydride | Amidoximes | Ring opening and Cyclization | 2-Substituted-6-fluoro-quinazolin-4(3H)-one organic-chemistry.org |

| 2-amino-5-fluorobenzoic acid | Isothiocyanates | Condensation and Cyclization | 2-thioxo-6-fluoro-2,3-dihydroquinazolin-4(1H)-one researchgate.net |

Further transformations can be performed on the formed quinazolinone ring or on intermediates during the synthesis. For example, the conversion of a 2-methyl group on the quinazolinone ring into a carboxaldehyde group via oxidation with selenium dioxide furnishes a versatile intermediate. This aldehyde can then be condensed with various reagents like thiosemicarbazides to create a wide array of derivatives with different side chains at the C2 position. researchgate.net These multi-step transformations, starting from fundamental precursors and proceeding through reactive intermediates, provide the chemical toolbox necessary for the extensive exploration of this compound analogs.

Structure Activity Relationship Sar Studies of 6 Fluoro 1h Quinazolin 4 One Derivatives

Methodological Approaches in SAR Investigations

The exploration of SAR for 6-fluoro-1H-quinazolin-4-one derivatives employs a multifaceted approach, combining chemical synthesis with biological and computational methods. A common strategy involves the parallel synthesis of a library of analogues where specific positions on the quinazolinone core are systematically varied. nih.gov For instance, one-pot sequential reactions have been utilized to efficiently generate a series of derivatives for screening. nih.gov

Key methodological steps in these investigations include:

Chemical Synthesis: Novel derivatives are created by introducing diverse chemical moieties at selected positions of the this compound scaffold. Synthetic routes are often designed to facilitate the introduction of chemical diversity in the final steps, allowing for the creation of a focused library of compounds for testing. acs.org

Biological Screening: The synthesized compounds undergo a battery of in vitro assays to determine their biological activity. These can include high-throughput cell-based reporter gene assays, cytotoxicity assessments against various cell lines (such as HEK293), and specific activity assays like anti-malarial or kinase inhibition tests. nih.govacs.orgnih.gov For antimicrobial studies, the Minimum Inhibitory Concentration (MIC) is a standard metric used to quantify potency against bacterial strains. acs.org

Computational Analysis: In silico tools are frequently used to predict pharmacokinetic profiles (ADMET—Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov Molecular docking and dynamics simulations are also employed to visualize and understand how these derivatives bind to their target proteins, providing insights into the specific molecular interactions that drive their biological effects. mdpi.com

Positional and Electronic Effects of Substituents on Biological Interactions

SAR studies have revealed that the biological activity of this compound derivatives is highly sensitive to the nature and position of various substituents on the quinazolinone ring system.

The fluorine atom at the C-6 position is a critical feature that significantly influences the molecule's electronic properties and, consequently, its biological activity. Halogen substitutions, in general, are known to modulate the activity of quinazolinone derivatives. nih.gov Specifically, the presence of a fluoro group has been associated with potent biological activity in several contexts. nih.gov For example, in the development of anti-cancer agents, compounds with a fluoro-substituted benzene (B151609) ring have demonstrated higher activity. nih.gov Similarly, in the design of MERS-CoV inhibitors, a 4-anilino substituent with a 3-chloro-4-fluorophenyl group was found to be crucial for potency. nih.gov The high electronegativity of fluorine can alter the charge distribution across the molecule, affecting its ability to bind to target enzymes or receptors and influencing its pharmacokinetic properties like membrane permeability and metabolic stability.

The N-3 and C-2 positions of the quinazolinone ring are key sites for modification, and substitutions at these positions have a profound impact on the resulting SAR.

N-3 Position: The introduction of various substituents at the N-3 position is a common strategy to enhance biological activity. Studies have shown that a substituted aromatic ring at this position is often essential for antimicrobial effects. nih.gov For instance, increasing the bulkiness of the substituent at N-3 can lead to varied outcomes depending on the specific biological target. In some cases, a simple amino group substitution at this position has been shown to increase antibacterial activity. mediresonline.org

C-2 Position: The C-2 position is another critical handle for SAR modification. The introduction of groups like methyl, amine, or thiol at this position has been identified as being essential for the antimicrobial properties of quinazolinone derivatives. nih.gov In one study on EGFR inhibitors, the introduction of a fluoro-substituent in the C-2 position of a benzene ring attached to the quinazoline (B50416) core was found to be vital for inhibitory activity. nih.gov

The interplay between substituents at C-2 and N-3 is crucial. The table below summarizes findings from various studies on the impact of these substitutions on biological activity.

| Position | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| N-3 | Substituted Aromatic Ring | Essential for antimicrobial activity | nih.gov |

| N-3 | Amino Group | Increased antibacterial activity | mediresonline.org |

| C-2 | Methyl, Amine, or Thiol Groups | Considered essential for antimicrobial properties | nih.gov |

| C-2 | Fluoro-substituted Phenyl Group | Vital for EGFR inhibitory activity | nih.gov |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound derivatives plays a pivotal role in their interaction with biological targets. The quinazolinone core itself is an essentially planar structure. researchgate.net This planarity can facilitate stacking interactions within the binding sites of proteins and nucleic acids.

Key Pharmacophoric Features Identified from SAR Studies

From the extensive SAR studies conducted on this compound and related derivatives, a set of key pharmacophoric features has emerged. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

For quinazolin-4(3H)-one derivatives, the core heterocyclic system is itself considered a primary pharmacophoric element. nih.gov Specific features identified as crucial for activity include:

Hydrogen Bond Acceptors/Donors: The quinazolinone core contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors or donors, forming key interactions with amino acid residues in target proteins. acs.org

Aromatic/Hydrophobic Regions: The fused benzene ring of the quinazolinone scaffold provides a hydrophobic surface that can engage in van der Waals or pi-stacking interactions.

Substituent Positions:

The C-6 position often benefits from an electron-withdrawing group like fluorine to enhance potency. nih.govnih.gov

The N-3 and C-2 positions are critical points for introducing diversity, with specific substitutions being essential for directing the molecule to different biological targets and improving activity. nih.gov

An anilino group at the C-4 position is a common feature in many potent kinase inhibitors. nih.gov

One study identified an ether oxygen atom within a linker attached to the quinazolinone core as a key feature, likely participating in hydrogen or dipole bonding with a well-defined geometry. acs.org These identified features provide a blueprint for the design of new, more potent, and selective molecules based on the this compound scaffold.

Molecular Mechanisms and in Vitro Biological Interactions of 6 Fluoro 1h Quinazolin 4 One Derivatives

Enzyme Target Identification and Inhibitory Mechanisms

Derivatives of 6-fluoro-1H-quinazolin-4-one have been investigated for their inhibitory effects on several key enzymes implicated in pathological conditions. These interactions are often characterized by high affinity and selectivity, providing a molecular basis for their potential therapeutic applications.

Tyrosine Kinase Enzyme Inhibition (e.g., EGFR, HER2, VEGFR2, CDK2)

Quinazolin-4-one derivatives are well-documented as potent inhibitors of tyrosine kinases, a family of enzymes that play a crucial role in cellular signaling pathways regulating growth, differentiation, and metabolism. Dysregulation of these kinases is a hallmark of many cancers.

Derivatives of 4-anilinoquinazoline, a class that includes variations of the this compound core, have been extensively studied as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). researchgate.net One study on 6-salicyl-4-anilinoquinazoline derivatives reported compounds with potent dual inhibitory activity against both EGFR and HER2, with IC50 values in the sub-micromolar range, comparable to established inhibitors like Erlotinib and Lapatinib. researchgate.net Another series of 6-ureido-4-anilinoquinazoline derivatives also demonstrated significant EGFR inhibitory activity. mums.ac.ir

The inhibitory mechanism of these compounds often involves competition with ATP at the kinase domain of the receptor. Molecular docking studies have revealed that quinazolin-4(3H)-one derivatives can act as ATP non-competitive type-II inhibitors against Cyclin-Dependent Kinase 2 (CDK2) and as ATP competitive type-I inhibitors against EGFR. nih.gov In the case of HER2, some derivatives act as ATP non-competitive type-II inhibitors while others are ATP competitive type-I inhibitors. nih.gov

Furthermore, quinazoline (B50416) derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. One such derivative, compound 11d, exhibited potent inhibitory activity against VEGFR-2 with an IC50 of 5.49 μM. biomedpharmajournal.org Another study on quinazolin-4(3H)-ones bearing a urea (B33335) functionality identified a compound with an IC50 of 0.117 μM against VEGFR-2. nih.gov

Table 1: Tyrosine Kinase Inhibition by this compound Derivatives

| Enzyme Target | Derivative Class | Reported IC50 Values | Inhibitory Mechanism |

|---|---|---|---|

| EGFR | 6-salicyl-4-anilinoquinazolines | 0.12 µM (for compound 21) researchgate.net | ATP competitive type-I inhibitor nih.gov |

| HER2 | 6-salicyl-4-anilinoquinazolines | 0.096 µM (for compound 21) researchgate.net | ATP competitive type-I or non-competitive type-II nih.gov |

| VEGFR-2 | Quinazoline derivative (11d) | 5.49 µM biomedpharmajournal.org | - |

| VEGFR-2 | Quinazolin-4(3H)-ones with urea functionality | 0.117 µM (for compound 5p) nih.gov | - |

| CDK2 | Quinazolin-4(3H)-one derivatives | - | ATP non-competitive type-II inhibitor nih.gov |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an attractive target for antimicrobial and anticancer agents. eco-vector.com Quinazolinone analogs have been designed to mimic the structure of methotrexate, a known DHFR inhibitor. mdpi.com

Several studies have evaluated new series of quinazoline analogs for their ability to inhibit mammalian DHFR in vitro. Compounds have been identified with IC50 values in the sub-micromolar range. For instance, some of the most active DHFR inhibitors from one study exhibited IC50 values of 0.4 to 0.5 µM. mdpi.com The inhibition of DHFR by these compounds can lead to the depletion of tetrahydrofolate, which in turn halts DNA replication and cell proliferation. eco-vector.com

Histone Deacetylase (HDAC6) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression regulation. Selective inhibition of specific HDAC isoforms is a promising strategy for the treatment of various diseases, including cancer and neurodegenerative disorders. Novel quinazolin-4-one derivatives containing a hydroxamic acid moiety have been designed and synthesized as selective HDAC6 inhibitors.

One of the most potent compounds identified, (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide, exhibited an IC50 value of 8 nM for HDAC6. nih.gov Another promising candidate, N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide, selectively inhibits HDAC6 with an IC50 of 29 nM. nih.gov The selective inhibition of HDAC6 by these compounds can lead to an increase in the acetylation of non-histone proteins like α-tubulin. nih.gov

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain, plays a vital role in both the tricarboxylic acid cycle and cellular respiration. Inhibition of SDH can disrupt the electron transport chain and has been explored as a mechanism for antifungal agents.

Novel 5,6-dihydrobenzo[h]quinazoline (B11911934) derivatives have been designed and synthesized as SDH inhibitors with antifungal activity. Several of these compounds demonstrated excellent inhibitory effects on Rhizoctonia solani. In vitro studies on SDH inhibitory activity revealed that some of these derivatives had IC50 values superior to the control fungicide fluquinconazole. For example, compounds 8e, 8q, and 8r had IC50 values of 0.218, 0.304, and 0.382 μg/mL, respectively, compared to fluquinconazole's IC50 of 0.531 μg/mL.

Interaction with Bacterial and Fungal Cellular Components (In Vitro Antimicrobial Studies)

Quinazolin-4(3H)-one derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. eco-vector.comnih.gov Their mechanism of action often involves the inhibition of essential cellular processes in these microorganisms.

One of the key mechanisms of antibacterial action for some quinazolin-4(3H)-one derivatives is the inhibition of DNA gyrase. nih.gov This enzyme is crucial for bacterial DNA replication, and its inhibition leads to cell death. Several synthesized quinazolin-4(3H)-one derivatives bearing hydrazone or formyl-pyrazole moieties have shown potent inhibitory activity against E. coli DNA gyrase, with IC50 values ranging from 3.19 to 4.17 µM. nih.gov

In vitro antimicrobial screening of various quinazolin-4(3H)-one derivatives has been conducted against a range of microorganisms, including Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Salmonella typhimurium), and fungal strains (Aspergillus niger, Candida albicans). eco-vector.comnih.gov The minimum inhibitory concentration (MIC) values for some of the most potent compounds were in the range of 1–16 μg/mL. nih.gov

A study on 3-alkyl-6-fluoroquinazolin-4-one derivatives reported their antifungal activities against Gibberella zeae and Fusarium oxysporum. While the activity was described as weak to good, it highlights the potential of the 6-fluoro substitution in modulating antifungal properties.

Table 3: In Vitro Antimicrobial Activity of Quinazolin-4(3H)-one Derivatives

| Microorganism | Derivative Class | Activity Metric | Reported Values | Proposed Mechanism |

|---|---|---|---|---|

| E. coli | Hydrazone/formyl-pyrazole derivatives | IC50 (DNA gyrase) | 3.19 - 4.17 µM nih.gov | DNA gyrase inhibition nih.gov |

| Various Bacteria & Fungi | Hydrazone/formyl-pyrazole derivatives | MIC | 1 - 16 µg/mL nih.gov | - |

| Gibberella zeae | 3-alkyl-6-fluoroquinazolin-4-ones | % Inhibition at 50 µg/mL | Up to 55.0% | - |

| Fusarium oxysporum | 3-alkyl-6-fluoroquinazolin-4-ones | % Inhibition at 50 µg/mL | Up to 47.2% | - |

Modulation of Specific Cellular Pathways (e.g., Neurite Outgrowth, Synaptic Activity, Protein Acetylation)

Recent research has centered on novel quinazolin-4-one derivatives that incorporate a hydroxamic acid moiety. These compounds have been synthesized and evaluated for their inhibitory effects on histone deacetylase (HDAC) enzymes, with a particular focus on identifying selective inhibitors of HDAC6. nih.govacs.org

In vitro studies have demonstrated that these compounds can induce neurite outgrowth in PC12 and SH-SY5Y neuronal cells. This effect is accompanied by the expression of growth-associated protein 43 (GAP-43), a key protein involved in neuronal growth and plasticity. nih.govacs.org Furthermore, these derivatives have been shown to enhance synaptic activities in these cell lines without inducing toxic or mitogenic effects. nih.govacs.org

A significant molecular mechanism underlying these effects is the dramatic increase in the acetylation of non-histone proteins, most notably α-tubulin. nih.govacs.org The acetylation of α-tubulin is a critical post-translational modification that regulates microtubule stability and dynamics, which are essential for proper neuronal function, including axonal transport and synaptic plasticity.

One of the most potent HDAC6 inhibitors identified from this class of compounds is (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide, designated as compound 4b . nih.govacs.org Another promising candidate, N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide (3f ), also demonstrates selective HDAC6 inhibition. nih.govacs.org

Table 1: In Vitro Activity of Select Quinazolin-4-one Derivatives

| Compound | Target | IC50 (nM) | Cellular Effect |

|---|---|---|---|

| (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b ) | HDAC6 | 8 | Induces neurite outgrowth, enhances synaptic activity, increases α-tubulin acetylation |

| N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide (3f ) | HDAC6 | 29 | Induces neurite outgrowth, enhances synaptic activity, increases α-tublin acetylation |

Investigational Studies on β-amyloid Aggregation

The aggregation of β-amyloid (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. Investigational studies have explored the potential of this compound derivatives to interfere with this process.

In vitro experiments have revealed that some of the more potent HDAC6 inhibitors within this class of compounds can decrease zinc-mediated β-amyloid aggregation. nih.govacs.org The accumulation of zinc in the brain has been linked to the promotion of Aβ aggregation, and compounds that can mitigate this effect are of significant therapeutic interest.

The ability of these quinazolin-4-one derivatives to inhibit HDAC6 is thought to contribute to their anti-aggregation properties. By increasing the acetylation of proteins such as α-tubulin, these compounds may enhance the clearance of misfolded protein aggregates, including Aβ. While the direct molecular interactions leading to the reduction in Aβ aggregation are still under investigation, these initial findings highlight a promising avenue for the development of novel therapeutic agents for Alzheimer's disease. nih.govacs.org

Advanced Research Applications and Future Directions for 6 Fluoro 1h Quinazolin 4 One in Academic Contexts

Utility as Building Blocks and Precursors in Complex Organic Synthesis

The 6-fluoro-1H-quinazolin-4-one scaffold serves as a versatile and valuable building block for the construction of more complex, biologically active molecules. Its synthesis typically begins with fluorinated anthranilic acid derivatives, which undergo cyclization to form the core heterocyclic structure. mdpi.com For instance, the synthesis of 6-substituted quinazolinones can be achieved through a multi-step process starting from the corresponding 6-substituted 3(H)-quinazolin-4-one, which can be prepared by nitration, reduction, and subsequent acylation reactions. nuu.uzresearchgate.net

Once formed, the this compound core offers several positions for further functionalization, primarily at the N3 and C2 positions, allowing for the systematic elaboration of its structure. nih.gov A notable example of its use as a precursor is in the development of novel antimalarial agents. In these syntheses, the core scaffold is subjected to a series of reactions to build the final complex molecule. A typical reaction sequence involves:

N-Alkylation: The nitrogen at position 3 is alkylated.

Amide Coupling: A carboxamide group is introduced, often at the C2 position.

Ether Synthesis: An ether linkage is formed at the C5 position, connecting the quinazolinone core to another aromatic moiety. acs.org

This step-wise elaboration demonstrates the utility of this compound as a foundational structure upon which complex pharmacophores can be assembled, leading to molecules with highly specific biological targets.

Role in Lead Compound Identification and Early-Stage Optimization

The this compound moiety is a key component in the identification of new lead compounds and their subsequent optimization in early-stage drug discovery. The presence of a halogen atom at the 6-position of the quinazolinone ring is often associated with enhanced antimicrobial and cytotoxic activities. nih.gov Fluorinated quinazolinones, in particular, have been investigated for a range of therapeutic applications, including as anticonvulsant and anticancer agents. nih.govnih.govresearchgate.net

Structure-activity relationship (SAR) studies are crucial in optimizing these lead compounds. A systematic investigation into quinazolinone-2-carboxamide derivatives as potential antimalarials highlights the importance of the 6-fluoro substituent. Researchers synthesized a library of analogues based on this scaffold and evaluated their potency. The SAR data revealed that specific substitutions on the quinazolinone core and its appended side chains were critical for activity. acs.org

For example, modifications to the linker between the quinazolinone core and a terminal benzoic acid group showed that an ether oxygen atom was highly beneficial for potency, suggesting a key hydrogen bond or dipole interaction with the biological target. acs.org This iterative process of synthesis and biological testing, anchored by the this compound core, allows for the fine-tuning of molecular properties to maximize efficacy and identify promising candidates for further development.

| Compound Series | Modification Site | Key Finding | Impact on Activity |

|---|---|---|---|

| Quinazolinone-2-carboxamides | Linker between core and terminal ring | Positioning an ether oxygen atom in the linker | Strongly beneficial; suggests key H-bond or dipole interactions |

| Quinazolinone-2-carboxamides | R3 position (terminal ring) | 4-(methoxymethyl)benzoic acid was optimal | Improved potency |

| Quinazolinone-2-carboxamides | R4 position on quinazolinone ring | Removal of a second fluorine atom at this position was beneficial | Enhanced efficacy |

Methodological Advancements in the Evaluation of Quinazolinone Derivatives

The evaluation of quinazolinone derivatives, including this compound, employs a combination of advanced computational and experimental methodologies to predict and confirm their biological activity and structural characteristics.

In Silico Evaluation: Computational methods are integral to the modern drug discovery pipeline, enabling the rapid screening of virtual libraries and prioritization of compounds for synthesis.

Molecular Docking: This technique is widely used to predict the binding affinity and interaction patterns of quinazolinone derivatives with specific protein targets. Studies have used docking to evaluate potential inhibitors of targets such as dihydrofolate reductase (DHFR) for anticancer activity and other proteins involved in inflammation. globalresearchonline.netresearchgate.netijfmr.com

ADMET Prediction: In silico tools are used to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. This helps in identifying compounds with favorable drug-like characteristics and low toxicity risks early in the discovery process. globalresearchonline.netresearchgate.net

Experimental Evaluation:

Biological Assays: Synthesized compounds are subjected to a battery of in vitro tests. Cytotoxicity is commonly evaluated against a panel of human cancer cell lines (e.g., A549, MCF-7, HepG2) using standard assays. researchgate.netnih.gov Anti-inflammatory activity can be measured in animal models, such as the carrageenan-induced paw edema test, while antimicrobial properties are often determined using agar (B569324) diffusion methods. nih.gov

Structural Characterization: The chemical structures of novel derivatives are confirmed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). researchgate.netjst.vn For unambiguous structural proof, single-crystal X-ray diffraction is employed. nih.gov

These integrated methodological approaches provide a comprehensive evaluation of new quinazolinone derivatives, linking their chemical structures to biological function.

Emerging Research Areas for Fluorinated Quinazolinones in Chemical Biology

In chemical biology, small molecules are utilized as probes to investigate and manipulate biological processes within their native cellular environments. mskcc.org The potent and often selective nature of fluorinated quinazolinones makes them excellent candidates for development as chemical probes.

While specific probes derived directly from this compound are still an emerging area, the scaffold's potential is significant. Potent enzyme inhibitors developed from this core, such as PARP1 inhibitors or hypoxia-inducible factor-1α (HIF-1α) inhibitors, can be used as tools to dissect the roles of these enzymes in complex signaling pathways related to cancer and other diseases. nih.govnih.gov For example, a highly selective inhibitor can be used to block a specific enzyme in a cell, allowing researchers to observe the downstream consequences and thereby elucidate the enzyme's function.

Furthermore, the this compound scaffold is amenable to chemical modification, which would allow for the attachment of reporter tags. The addition of a fluorescent dye or a biotin (B1667282) tag could transform a potent inhibitor into a chemical probe for various applications:

Fluorescent Probes: For use in microscopy and flow cytometry to visualize the subcellular localization of the target protein. mskcc.org

Biotinylated Probes: For use in affinity purification and mass spectrometry-based proteomics to identify the direct binding partners of the compound. mskcc.org

The development of such tools from the this compound scaffold represents a promising future direction that would enable deeper investigation into cellular biology.

Unexplored Potential in Novel Reaction Methodologies

While the synthesis of the quinazolinone core is well-established, there remains significant unexplored potential in applying novel reaction methodologies to the this compound scaffold. Much of the recent innovation has focused on developing efficient, often "one-pot" or metal-catalyzed, methods for constructing the quinazolinone ring system itself. rsc.orgnih.govmdpi.comrsc.org These modern synthetic strategies could be leveraged to rapidly generate diverse libraries of 6-fluoro-quinazolin-4-one derivatives for high-throughput screening.

Key areas for future exploration include:

Late-Stage Functionalization: Most synthetic efforts involve functionalizing the C2 and N3 positions or starting with a pre-functionalized anthranilic acid. The development of methods for late-stage C-H functionalization directly on the benzene (B151609) portion of the this compound core would be a powerful tool. This would allow for the introduction of new functional groups without requiring a complete re-synthesis, greatly accelerating the exploration of chemical space.

Application of Modern Catalysis: The potential of photoredox and electrochemical catalysis has not been fully explored for modifying this specific scaffold. These methods could enable novel transformations that are difficult to achieve with traditional thermal reactions.

Fused Polycyclic Systems: Inspired by general methods for creating fused polycycles from quinazolinones, new strategies could be developed to build additional rings onto the this compound framework. rsc.orgnih.gov This could lead to the discovery of entirely new classes of compounds with unique three-dimensional shapes and novel biological activities.

Exploring these advanced synthetic methodologies will be crucial for unlocking the full potential of this compound as a versatile scaffold for both medicinal chemistry and chemical biology.

Q & A

Q. How can data reproducibility challenges in quinazolinone synthesis be mitigated?

- Methodological Answer : Document reaction parameters rigorously (e.g., humidity, reagent purity). Use open-access platforms to share raw data (NMR, HPLC traces) and synthetic protocols. Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for experimental design, ensuring alignment with community standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.